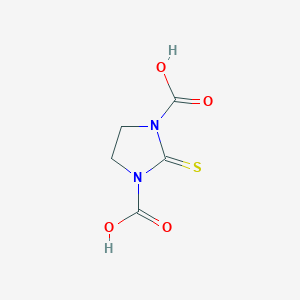
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-5-carboxamide precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The hydroxypropyl group is then added via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Aplicaciones Científicas De Investigación
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-5-carboxamide: shares structural similarities with other indole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
827316-77-8 |
|---|---|
Fórmula molecular |
C15H16N4O2 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c20-7-1-5-16-15(21)10-2-3-12-11(8-10)9-14(18-12)13-4-6-17-19-13/h2-4,6,8-9,18,20H,1,5,7H2,(H,16,21)(H,17,19) |
Clave InChI |
LMTSTKFLUPVDQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NCCCO)C=C(N2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)




![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)


![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)
